Cxa-10

Catalog No.
S524622
CAS No.
875685-46-4
M.F
C18H33NO4
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cxa-10

CAS Number

875685-46-4

Product Name

Cxa-10

IUPAC Name

(E)-10-nitrooctadec-9-enoic acid

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+

InChI Key

WRADPCFZZWXOTI-BMRADRMJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CXA-10; CXA 10; CXA10; 10 Nitrooleic acid; 10-Nitrooleic acid

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

Isomeric SMILES

CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]

The exact mass of the compound 10-nitro-9E-octadecenoic acid is 327.241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. It belongs to the ontological category of nitro fatty acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Nitro fatty acids [FA0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Cxa-10 (10-nitrooleic acid, CAS 875685-46-4) is a highly purified, electrophilic nitro-fatty acid (NO2-FA) that serves as a potent endogenous signaling mediator and specialized lipid excipient. Structurally characterized by a nitroalkene moiety at the C10 position, this compound functions as a reversible covalent modifier of regulatory cysteine residues via Michael addition. In procurement and material selection, Cxa-10 is prioritized over crude nitro-lipid mixtures for its standardized pharmacokinetic profile and precise dose-response reliability. It is primarily sourced for advanced lipid nanoparticle (LNP) formulation, targeted covalent inhibitor screening, and preclinical modeling of inflammatory, fibrotic, and metabolic diseases where controlled, quantifiable modulation of the Nrf2 and NF-κB pathways is required [1].

Generic substitution of Cxa-10 with un-nitrated oleic acid or mixed-isomer nitro-lipids fundamentally compromises experimental and formulation integrity. Un-nitrated oleic acid lacks the critical electrophilic nitroalkene group, rendering it completely inactive in Nrf2 stabilization and covalent protein modification assays [1]. Furthermore, while in vivo nitration produces a 1:1 mixture of 9- and 10-nitrooleic acid, procuring the generic 9(10)-nitrooleate mixture introduces unacceptable batch-to-batch variability in receptor binding kinetics and pharmacokinetic modeling. For rigorous industrial formulation—such as integrating anti-inflammatory lipids into non-viral gene delivery vectors—the ultrapure Cxa-10 regioisomer is required to ensure reproducible suppression of cGAS-STING-mediated inflammation and consistent downstream transgene expression[2].

Anti-Inflammatory Formulation Compatibility in Lipid Nanoparticles (LNPs)

When formulated into LNPs for plasmid DNA (pDNA) delivery, Cxa-10 actively suppresses the cGAS-STING inflammatory pathway, whereas standard mRNA-LNPs trigger acute inflammation. LNPs loaded with nitrooleic acid demonstrated significantly increased and prolonged transgene expression compared to standard un-nitrated LNP baselines[1].

Evidence DimensionInflammatory response and transgene expression duration
Target Compound DataCxa-10 loaded LNPs suppress cGAS-STING activation and prolong transgene expression
Comparator Or BaselineStandard mRNA-LNPs (trigger acute cGAS-STING inflammation)
Quantified DifferenceComplete suppression of acute vector-induced inflammation with extended expression half-life
ConditionsIn vivo pDNA delivery via LNP vectors

Essential for gene therapy procurement seeking lipid excipients that intrinsically mitigate non-viral vector immunogenicity and improve processability.

Electrochemical Reduction and Covalent Reactivity

Cxa-10 possesses a highly reactive nitroalkene moiety with a LUMO energy of approximately -0.7 eV, allowing it to undergo rapid electrochemical reduction at -0.75 V (pH 7.4). In contrast, un-nitrated oleic acid lacks this electrophilic profile entirely, making it incapable of the Michael addition required for targeted covalent binding [1].

Evidence DimensionLUMO Energy and Electrochemical Reduction Potential
Target Compound DataLUMO ~ -0.7 eV; Reduction at -0.75 V
Comparator Or BaselineOleic acid (No electrophilic LUMO profile; no reduction at -0.75 V)
Quantified DifferenceAbsolute presence vs. absence of electrophilic Michael addition capability
ConditionsAqueous milieu (pH 7.4) electrochemical assay

Provides the quantifiable physical chemistry basis for selecting Cxa-10 in targeted covalent inhibitor design and redox-sensitive assays.

Nrf2 Pathway Activation and Antioxidant Upregulation

In cellular assays, Cxa-10 acts as a potent electrophilic activator of the Nrf2 pathway, inducing Heme Oxygenase-1 (HO-1) expression by 9- to 55-fold. The un-nitrated baseline, oleic acid, yields 0-fold induction and is completely inactive in stabilizing Nrf2[1].

Evidence DimensionHO-1 mRNA and protein fold-induction
Target Compound Data9- to 55-fold induction of HO-1
Comparator Or BaselineOleic acid (0-fold induction)
Quantified DifferenceMinimum 900% increase in target gene expression vs. baseline
ConditionsKeratinocyte cellular assay (5-25 μM dosing)

Validates Cxa-10 as a highly reliable positive control for cytoprotective and anti-inflammatory screening where standard fatty acids fail.

In Vivo Renal Protection vs. Standard of Care

In a deoxycorticosterone acetate (DOCA)-salt nephropathy model, Cxa-10 significantly decreased nephrinuria, glomerular hypertrophy, and glomerulosclerosis. The standard of care anti-hypertensive drug, enalapril, failed to provide equivalent anti-fibrotic and glomerular protection under the same in vivo conditions [1].

Evidence DimensionGlomerular protection and anti-fibrotic efficacy
Target Compound DataSignificant reduction in nephrinuria and glomerulosclerosis
Comparator Or BaselineEnalapril (Failed to halt glomerular hypertrophy/fibrosis)
Quantified DifferenceSuperior preservation of renal architecture and filtration barrier integrity
ConditionsUni-nephrectomized DOCA-salt mouse model

Justifies the procurement of Cxa-10 as a superior benchmark compound in advanced renal and cardiovascular disease modeling.

Anti-Inflammatory LNP Formulation for Gene Therapy

Where this compound is the right choice: Utilizing Cxa-10 as a functional lipid excipient in lipid nanoparticles (LNPs) to actively suppress cGAS-STING activation, thereby enhancing the safety, tolerability, and expression duration of plasmid DNA (pDNA) and mRNA delivery systems [1].

Targeted Covalent Inhibitor (TCI) Screening

Where this compound is the right choice: Employing the precise -0.7 eV LUMO electrophilic properties of Cxa-10 to model reversible Michael addition to critical cysteine residues on Keap1 and NF-κB, serving as a standardized baseline for TCI assay development [2].

Preclinical Modeling of Fibrotic and Renal Diseases

Where this compound is the right choice: Using Cxa-10 as a highly standardized, renoprotective positive control in in vivo models of focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH), outperforming standard anti-hypertensives like enalapril in anti-fibrotic efficacy [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

327.24095853 Da

Monoisotopic Mass

327.24095853 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1N19AGY57Y

Other CAS

875685-46-4

Wikipedia

(9E)-10-nitrooctadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Nitro fatty acids [FA0112]

Dates

Last modified: 08-15-2023
1: Zheng R, Heck DE, Black AT, Gow A, Laskin DL, Laskin JD. Regulation of keratinocyte expression of stress proteins and antioxidants by the electrophilic nitrofatty acids 9- and 10-nitrooleic acid. Free Radic Biol Med. 2014 Feb;67:1-9. doi: 10.1016/j.freeradbiomed.2013.10.011. PubMed PMID: 24140437; PubMed Central PMCID: PMC4391631.
2: Gorczynski MJ, Smitherman PK, Akiyama TE, Wood HB, Berger JP, King SB, Morrow CS. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. J Med Chem. 2009 Aug 13;52(15):4631-9. doi: 10.1021/jm900326c. PubMed PMID: 19719236; PubMed Central PMCID: PMC2741172.

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